molecular formula C14H15ClN4O4 B6426532 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide CAS No. 2034356-51-7

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide

Cat. No.: B6426532
CAS No.: 2034356-51-7
M. Wt: 338.74 g/mol
InChI Key: LRWOMSAGXMUMMC-UHFFFAOYSA-N
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Description

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Biochemical Analysis

Biochemical Properties

DMTMM plays a crucial role in biochemical reactions due to its ability to activate carboxylic acids. It forms an active ester, releasing N-methylmorpholinium (NMM), which then reacts with amines, alcohols, or other nucleophiles. This interaction facilitates amide bond formation, making DMTMM a preferred coupling agent for various substrates, including sterically hindered amines and polysaccharides like hyaluronic acid .

Molecular Mechanism

DMTMM’s mechanism of action involves the formation of an active ester from carboxylic acids. This highly reactive ester can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The resulting N-methylmorpholinium by-product further contributes to its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions generally include the use of tetrahydrofuran as a solvent and maintaining the reaction temperature at around 20°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, or ethanol, and may require the presence of a base like N-methylmorpholine .

Major Products

The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide is unique due to its specific structure, which provides enhanced reactivity and selectivity in coupling reactions. Its ability to activate carboxylic acids efficiently makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4/c1-21-10-5-4-8(15)6-9(10)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWOMSAGXMUMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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